N-Desmethyl Alosetron-d4
Description
N-Desmethyl Alosetron-d4 is a deuterium-labeled metabolite of Alosetron, a selective 5-HT3 receptor antagonist used to treat irritable bowel syndrome (IBS). The deuterated form (D4) replaces four hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies . While the parent drug, Alosetron, undergoes hepatic metabolism via cytochrome P-450 (CYP) enzymes, its N-desmethyl metabolite is critical for understanding biotransformation pathways.
Properties
Molecular Formula |
C₂₆H₁₂D₄N₄O |
|---|---|
Molecular Weight |
284.35 |
Synonyms |
2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one; 2,3,4,5-Tetrahydro-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one; _x000B_N-Desmethyl Lotronex-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table and analysis compare N-Desmethyl Alosetron-d4 with structurally and functionally analogous deuterated metabolites.
Table 1: Comparative Analysis of Deuterated N-Desmethyl Metabolites
Key Findings from Comparative Analysis
Metabolic Pathways and Enzyme Specificity
- This compound: Likely metabolized by CYP enzymes (e.g., CYP3A4/5), given Alosetron’s known dependence on these isoforms. Interindividual variability in CYP activity (e.g., higher CYP3A levels in Caucasians vs. Japanese populations ) may influence metabolite formation rates.
- N-Desmethyl Clozapine-d8 : Clozapine is metabolized by CYP1A2 and CYP3A4. The deuterated standard aids in distinguishing between parent drug and metabolite, critical for studying drug-drug interactions .
- O-desmethyl Venlafaxine : Formed via CYP2D6, this metabolite retains therapeutic activity, unlike N-desmethyl derivatives, which exhibit reduced potency .
Pharmacological Activity
- Position of Demethylation Matters: O-demethylation (e.g., Venlafaxine) often preserves activity, while N-demethylation (e.g., Clozapine, Citalopram) typically reduces receptor affinity .
- Low-Conversion Metabolites : N-desmethyl Selumetinib constitutes <10% of total exposure, emphasizing the parent drug’s dominance in therapeutic effects .
Q & A
Q. How can researchers confirm the structural identity of N-Desmethyl Alosetron-d4 using advanced analytical techniques?
Methodological Answer: Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS provides accurate mass-to-charge ratios to verify molecular formula (e.g., distinguishing deuterated vs. non-deuterated forms), while ¹H/¹³C NMR confirms positional deuteration and functional groups. For isotopic purity, isotopic abundance should be validated using mass spectrometry, ensuring ≥98% deuterium incorporation at specified positions .
Q. What synthesis strategies are recommended for obtaining high-purity this compound?
Methodological Answer: Custom synthesis typically involves deuterium exchange at specific hydrogen positions (e.g., methyl or aromatic groups) using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Post-synthesis purification via preparative HPLC with UV detection ensures >98% chemical and isotopic purity. Critical steps include protecting reactive functional groups during deuteration and validating purity using orthogonal methods (e.g., LC-MS and NMR) .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., N-Desmethyl Alosetron-d8) minimizes matrix effects. Chromatographic separation using a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile enhances specificity. Quantify via multiple reaction monitoring (MRM) transitions, ensuring collision energies optimize parent-to-product ion ratios .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for this compound across studies?
Methodological Answer: Discrepancies may arise from variations in extraction efficiency, ionization suppression in LC-MS/MS, or differences in metabolic clearance. To address this:
- Use matrix-matched calibration curves (e.g., plasma, tissue homogenates) to account for inter-sample variability.
- Validate recovery rates via spike-and-recovery experiments at low, medium, and high concentrations.
- Cross-validate findings with orthogonal assays (e.g., immunoassays) if metabolite stability is questionable .
Q. What enzymatic pathways govern the metabolism of this compound, and how can they be studied?
Methodological Answer: Cytochrome P450 (CYP) isoforms, particularly CYP3A4, are likely involved in further demethylation or oxidation. Use in vitro assays with human liver microsomes (HLMs) or recombinant CYP enzymes. Inhibitor studies (e.g., ketoconazole for CYP3A4) or phenotyping with isoform-specific substrates can identify primary metabolic pathways. Monitor metabolite formation via LC-MS/MS and compare kinetics (Km, Vmax) across isoforms .
Q. What role does isotopic labeling (deuteration) play in tracing this compound in vivo?
Methodological Answer: Deuterium labeling improves traceability in mass spectrometry by creating distinct isotopic signatures, reducing background interference. For pharmacokinetic studies, administer deuterated and non-deuterated forms concurrently to compare absorption/distribution. Ensure deuterium retention is validated under physiological conditions (e.g., pH, temperature) to avoid hydrogen-deuterium exchange artifacts .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
Methodological Answer: Conduct forced degradation studies:
- Thermal stability : Incubate at 40–60°C for 24–48 hours.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic stability : Test in buffers at pH 3, 7, and 10. Analyze degradation products via LC-MS/MS and quantify stability-indicating parameters (e.g., ≤5% degradation under recommended storage) .
Q. What strategies ensure reliable normalization of this compound data in complex biological matrices?
Methodological Answer: Use isotope dilution assays with a structurally analogous internal standard (e.g., N-Desmethyl Alosetron-d8). Normalize peak areas of the analyte to the internal standard to correct for instrument variability. For tissue samples, homogenize in deuterated PBS and include blank matrix controls to subtract endogenous interferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
